(Z)-methyl 2-(6-fluoro-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[6-fluoro-2-(4-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3S/c1-24-15(22)9-21-13-7-6-12(19)8-14(13)25-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSIRKNPVKNEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-fluoro-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing from various sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 6-fluoro-2-(4-fluorobenzoyl)imino derivatives with methyl acetate, leading to the formation of the target compound. The general synthetic pathway can be summarized as follows:
- Starting Materials : 6-fluoro-2-(4-fluorobenzoyl)imino derivatives.
- Reagents : Methyl acetate and appropriate catalysts.
- Conditions : Varying temperatures and reaction times depending on the specific reaction conditions.
Anticancer Activity
Recent studies have indicated that compounds related to benzo[d]thiazoles exhibit significant anticancer properties. For instance, derivatives have shown potent activity against various cancer cell lines, including Hep3B (hepatocellular carcinoma). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapy.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 8.07 | G2/M Arrest |
| 2b | Hep3B | >50 | - |
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
Antioxidant Activity
Antioxidant properties are crucial in mitigating oxidative stress-related diseases. Compounds with a similar structure have demonstrated the ability to scavenge free radicals effectively. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have shown promising results, indicating that these compounds can inhibit oxidative damage.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many benzo[d]thiazole derivatives act as inhibitors of key enzymes involved in cancer progression.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : As noted in various studies, these compounds can cause cell cycle arrest, particularly at the G2/M checkpoint.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Frentizole : A UBT derivative used for rheumatoid arthritis showed significant inhibitory effects on T-cell proliferation with an IC50 value of 0.004 µM, indicating high potency against specific targets .
- Neuroprotective Effects : Compounds derived from benzothiazole exhibited protective effects in models of neurodegenerative diseases by inhibiting acetylcholinesterase activity, which is essential for maintaining cognitive function .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Substituent Effects: The 4-fluorobenzoyl group in the target compound provides moderate steric bulk and electron-withdrawing properties, balancing reactivity and stability.
- Fluorine Positioning : The 6-fluoro substitution on the benzothiazole ring (target compound) vs. 4-fluoro () alters electronic distribution, impacting dipole moments and solubility.
Physicochemical Properties
- IR Spectroscopy: The target compound’s imino (C=N) stretch is expected near 1600–1650 cm⁻¹, comparable to the 1737 cm⁻¹ (C=O) and 1606 cm⁻¹ (C=N) peaks in .
- NMR Data: The Z-configuration of the imino group would produce distinct ¹H NMR signals for the methyl ester (δ ~3.7 ppm) and fluorinated aromatic protons (δ ~7.2–8.0 ppm), similar to analogs in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
